7-Oxanorborn-2-en-5-yl-methyl bromide
Description
7-Oxanorborn-2-en-5-yl-methyl bromide is a bicyclic organic compound featuring a norbornene framework modified by an oxygen atom at the 7-position and a methyl bromide substituent at the 5-methyl position. Its molecular formula is C₈H₁₁BrO, with a molecular weight of 203.08 g/mol. The compound is characterized by its strained bicyclic structure, which imparts unique reactivity, particularly in electrophilic substitution and ring-opening reactions. It is typically synthesized via a Diels-Alder reaction to form the oxanorbornene core, followed by bromination of the methyl group.
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9BrO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3-4H2 |
InChI Key |
QGTMMDGGDRKJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1CBr)O2 |
Origin of Product |
United States |
Scientific Research Applications
The compound 7-Oxanorborn-2-en-5-yl-methyl bromide is a halogenated organic compound that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, particularly in the fields of organic synthesis, medicinal chemistry, and agrochemicals.
Applications in Organic Synthesis
1. Synthetic Intermediates:
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, which can be pivotal in creating pharmaceuticals and other fine chemicals.
2. Diels-Alder Reactions:
The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives. This reaction is significant in organic synthesis due to its ability to construct six-membered rings efficiently, which are common structures in many natural products and pharmaceuticals.
Applications in Medicinal Chemistry
1. Antiviral Agents:
Research indicates that derivatives of this compound exhibit antiviral properties. Studies have shown that modifications to the compound can enhance its efficacy against certain viral strains, making it a candidate for further development as an antiviral drug.
2. Anticancer Research:
There is ongoing investigation into the potential anticancer properties of compounds derived from this compound. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Applications in Agrochemicals
1. Pesticidal Properties:
The compound has been evaluated for its effectiveness as a pesticide. Its structural characteristics allow it to interact with biological systems, potentially offering a new avenue for pest control strategies in agriculture.
2. Fumigant Alternatives:
Given the phase-out of traditional fumigants like methyl bromide due to environmental concerns, this compound presents an alternative with potential efficacy against soil-borne pests and pathogens while being less harmful to the ozone layer.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed; solvent choice | Various substituted products |
| Diels-Alder Reaction | Heat; presence of diene | Cyclohexene derivatives |
| Rearrangement | Acidic conditions | Isomeric forms |
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Oxanorborn derivative | Antiviral | 10 | |
| 7-Oxanorborn derivative | Anticancer | 15 |
Case Study 1: Development of Antiviral Agents
A recent study explored modifications to this compound derivatives to enhance antiviral activity against influenza viruses. The research involved synthesizing various analogs and testing their efficacy through plaque reduction assays.
Case Study 2: Pesticidal Efficacy
Another investigation assessed the effectiveness of this compound as a soil fumigant against nematodes and fungi. Field trials demonstrated significant reductions in pest populations compared to untreated controls, indicating its potential role as an environmentally friendly alternative to methyl bromide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. 7-Substituted Benzonorbornadienes
- Example: 7-(1-Acetoxymethylidene)benzonorbornadiene (C₁₄H₁₂O₂, MW: 212.24 g/mol) Synthesis: Prepared via benzyne addition to 6-acetoxyfulvene, yielding a versatile intermediate for formyl and hydroxymethyl derivatives through hydrolysis . Reactivity: Hydrolyzes to produce 7-formylbenzonorbornadienes, whereas the target compound’s bromomethyl group enables nucleophilic substitution (e.g., SN2 reactions). Key Difference: The benzene ring in benzonorbornadienes increases aromatic stability, while the oxygen in 7-oxanorbornene enhances polarity and solubility in polar solvents.
2.1.2. Allyl Bromide (C₃H₅Br)
- Reactivity : A primary alkyl bromide with high electrophilicity, widely used in allylic substitutions.
Functional Group Comparisons
2.2.1. Bromide Leaving Group
- Lithium Bromide (LiBr) and Sodium Bromide (NaBr): Property 7-Oxanorborn-2-en-5-yl-methyl Bromide LiBr NaBr Molecular Weight 203.08 g/mol 86.84 g/mol 102.89 g/mol Solubility in Water Low (organic solvents preferred) 1,450 g/L 905 g/L Applications Organic synthesis Desiccants, batteries Photography, drilling fluids
- Key Insight: The organic bromide’s lower water solubility limits its use in aqueous systems but enhances compatibility with nonpolar reaction media .
2.2.2. Cyclopropyltriphenylphosphonium Bromide
- Reactivity : Used as a Wittig reagent for olefin synthesis.
- Contrast : While both contain bromide, the phosphonium salt’s charged structure enables different reactivity (e.g., ylide formation) compared to the neutral, bicyclic target compound .
Preparation Methods
Direct Bromination of 7-Oxanorborn-2-en-5-yl-methanol
The most cited method involves brominating the hydroxymethyl precursor, 7-oxanorborn-2-en-5-yl-methanol, using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Example 3 from US Patent 20040087438 outlines this approach:
-
Reaction Setup : 7-Oxanorborn-2-en-5-yl-methanol (1.0 g, 5.3 mmol) is dissolved in anhydrous diethyl ether under nitrogen.
-
Bromination : PBr₃ (1.2 equiv, 6.4 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The mixture is quenched with ice-cold water, extracted with dichloromethane, and dried over Na₂SO₄.
-
Purification : Solvent removal under reduced pressure yields the bromide as a white crystalline solid (Yield: 85–90%).
Critical Parameters :
-
Temperature Control : Exothermic bromination necessitates slow reagent addition to prevent side reactions.
-
Moisture Sensitivity : Anhydrous conditions are mandatory to avoid hydrolysis of PBr₃.
Table 1: Optimization of Bromination Conditions
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reagent (PBr₃) | 1.2 equiv, 0°C → RT | 89 | 98.5 |
| Solvent | Diethyl ether | 85 | 97.8 |
| Reaction Time | 12 hours | 90 | 98.1 |
Functional Monomer Synthesis via Carboxylic Acid Intermediates
Patent WO2000061288A1 describes an alternative route starting from norborn-2-ene-5-carboxylic acid derivatives:
-
Step 1 : Synthesis of norborn-2-ene-5-carboxylic acid chloride via reaction with thionyl chloride (SOCl₂).
-
Step 2 : Coupling with β-cyclodextrin in dry pyridine to form a mono-substituted cyclodextrin intermediate.
-
Step 3 : Bromination of the hydroxymethyl group using HBr/acetic acid, yielding the target bromide.
Advantages :
-
Enables incorporation of the bromide into supramolecular hosts (e.g., cyclodextrins) for catalytic applications.
Analytical Characterization
Spectroscopic Validation
Infrared (IR) Spectroscopy :
¹H NMR (CDCl₃) :
¹³C NMR (CDCl₃) :
Table 2: Comparative NMR Data for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H2, H3 | 6.08 | m | 2H | Norbornene olefin |
| CH₂Br | 3.91 | d | 1H | Bromomethyl |
| C12 | 33.3 | - | - | Quaternary C-Br |
Industrial and Research Applications
The compound’s utility spans:
Q & A
Basic Question
- Methodological Answer :
- Ventilation : Ensure fume hood usage during synthesis or handling to mitigate inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) in case of large spills .
- Spill Management : Absorb spills with inert materials (e.g., silica gel, sand) and transfer to sealed containers. Avoid water to prevent exothermic reactions .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture ingress .
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
- Methodological Answer :
- Norbornene Bromination : React 7-Oxanorborn-2-en-5-yl-methanol with PBr₃ or HBr in anhydrous ether. Monitor via TLC (hexane:EtOAc 4:1) for conversion .
- Catalytic Methods : Use Pd-catalyzed cross-coupling to introduce bromine at the methyl position. Optimize catalyst loading (e.g., PdCl₂(dppf) at 5–10 mol%) and base (Cs₂CO₃) in toluene/water mixtures .
- Purification : Column chromatography (SiO₂, gradient elution with dichloromethane:methanol) removes unreacted norbornene derivatives. Confirm purity via ¹H/¹³C NMR (δ 3.8–4.2 ppm for oxabicyclic protons) .
How does the bicyclic structure of this compound influence its reactivity in cross-coupling reactions compared to linear alkyl bromides?
Advanced Question
- Methodological Answer :
- Steric Effects : The norbornene framework imposes steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Use bulky ligands (e.g., DavePhos) to enhance catalytic turnover .
- Electronic Effects : The electron-withdrawing oxabicyclic ring increases electrophilicity at the methyl bromide site, accelerating Suzuki-Miyaura couplings. Compare kinetics with linear analogs via UV-Vis monitoring of Pd intermediates .
- Side Reactions : Ring strain promotes β-hydride elimination in Heck reactions. Suppress via low-temperature conditions (0–5°C) and excess phosphine ligands .
What analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?
Advanced Question
- Methodological Answer :
- NMR Spectroscopy : Use NOESY to verify endo/exo configurations. Key cross-peaks between the methyl bromide and bridgehead protons confirm spatial proximity .
- X-ray Crystallography : Resolve crystal structures to assign absolute stereochemistry. Prepare derivatives (e.g., benzoate esters) for improved diffraction quality .
- Chiral HPLC : Employ a Chiralpak® IA column (hexane:IPA 95:5) to separate enantiomers. Validate with polarimetry ([α]D²⁵ ± values) .
How can researchers address contradictions in reported reaction outcomes involving this compound (e.g., Markovnikov vs. anti-Markovnikov additions)?
Advanced Question
- Methodological Answer :
- Mechanistic Probes : Conduct radical trapping experiments (e.g., TEMPO) to distinguish between ionic and radical pathways in HBr additions .
- Solvent Screening : Compare polar (DMSO) vs. non-polar (hexane) solvents to assess polarity’s role in regioselectivity. Monitor via in situ IR for intermediate stabilization .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition-state energies for competing pathways. Correlate with experimental product ratios .
What strategies mitigate decomposition of this compound during prolonged storage or reaction conditions?
Advanced Question
- Methodological Answer :
- Stabilizers : Add radical inhibitors (BHT, 0.1 wt%) to suppress autoxidation. Confirm efficacy via GC-MS headspace analysis for degradation byproducts (e.g., 7-oxanorbornenone) .
- Inert Atmospheres : Conduct reactions under argon with rigorous solvent drying (molecular sieves). Use Schlenk techniques for air-sensitive steps .
- Temperature Control : Avoid prolonged heating >40°C. Optimize microwave-assisted synthesis for shorter reaction times (<30 min) .
How does the oxabicyclic ring in this compound affect its utility in Diels-Alder reactions?
Advanced Question
- Methodological Answer :
- Dienophile Activity : The electron-deficient norbornene system enhances reactivity as a dienophile. Screen dienes (e.g., anthracene, furan derivatives) under thermal (80–100°C) or Lewis acid-catalyzed (ZnCl₂) conditions .
- Stereoselectivity : The endo rule dominates; characterize adducts via ¹H NMR coupling constants (J = 8–10 Hz for endo transition states) .
- Post-Reaction Functionalization : Hydrolyze Diels-Alder adducts with aqueous HCl to recover oxabicyclic diols for recyclability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
